molecular formula C12H12O2 B1601588 Methyl 3,4-dihydronaphthalene-2-carboxylate CAS No. 51849-37-7

Methyl 3,4-dihydronaphthalene-2-carboxylate

Cat. No. B1601588
CAS RN: 51849-37-7
M. Wt: 188.22 g/mol
InChI Key: JNMHWOYCAMVQRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of “Methyl 3,4-dihydronaphthalene-2-carboxylate” involves various reaction conditions. For instance, one method involves using diisobutylaluminium hydride in diethyl ether and hexane at temperatures ranging from -78 to 20℃ for 32 hours . Another method involves heating the compound in neat (no solvent) at 60℃ for 720 hours .


Chemical Reactions Analysis

“Methyl 3,4-dihydronaphthalene-2-carboxylate” can undergo various chemical reactions under different conditions. For example, it can react with boron trifluoride diethyl etherate at room temperature for 5 minutes, followed by reflux for 15 hours . It can also react with trimethylaluminum in toluene at room temperature for 1 hour, followed by reflux for 45 minutes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 3,4-dihydronaphthalene-2-carboxylate” include a molecular weight of 188.22 . Unfortunately, specific details such as boiling point and storage conditions are not available in the retrieved resources.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Facile Synthesis of Lactones and Dihydronaphthalenes : Methyl 2-isobutenylcinnamates or methyl 2-isopentenylcinnamates, derived from acetates of Baylis–Hillman adducts, have been used as intermediates to prepare α-alkylidene-γ-butyrolactones and 3,4-dihydronaphthalene-2-carboxylic acid (Gowrisankar et al., 2004).

  • 1,3-Dipolar Cycloaddition Reaction : The base-mediated cycloaddition reaction of methyl 1,4-dioxo-1,4-dihydronaphthalene-2-carboxylate with nitrile oxides has been used to construct diverse naphtho[2,3-d]isoxazole-4,9(3aH,9aH)-dione derivatives (You et al., 2018).

  • Photochemical Studies : Synthesis of 3-methyl-1,4-epoxy-1,4-dihydronaphthalene-2-carboxylic acid and its carbonitrile version from 1,4-epoxy-1,4-dihydronaphthalene, with subsequent photolysis producing indene derivatives (Altundas et al., 2002).

  • Sphingosine-1-Phosphate Receptor Agonist : Discovery of a 1-methyl-3,4-dihydronaphthalene-based compound, ceralifimod (ONO-4641), as a selective agonist for S1P1 and S1P5 receptors, potentially useful for treating autoimmune diseases like multiple sclerosis (Kurata et al., 2017).

Industrial and Synthetic Applications

  • Baker's Yeast-Catalyzed Asymmetric Reduction : Utilization of baker's yeast for asymmetric reduction in synthesizing methyl (−)-1,4a-dimethyl-5-oxodecahydronaphthalene-1-carboxylate, a key intermediate in terpenoid synthesis (Katoh et al., 2006).

  • Gas Phase Photochemistry : Study of the gas phase photochemistry of 3-methyl-1,2-dihydronaphthalene and 4-methyl-1,2-dihydronaphthalene, highlighting pathways such as retro [4+2] cycloaddition and hydrogen shifts (Duguid & Morrison, 1991).

  • Synthesis of Dihydronaphthalenes : Development of a method for converting 4-arylalk-1-en-1-yl methyl ethers to dihydronaphthalenes via a simple and cost-effective route (Harrowven & Tyte, 2002).

  • Palladium-Catalyzed Aminocarbonylation : A study demonstrating the high-yield synthesis of 1-carboxamido-3,4-dihydronaphthalenes and 1-methoxycarbonyl-3,4-dihydronaphthalene via palladium-catalyzed aminocarbonylation (Farkas et al., 2013).

Safety And Hazards

The safety and hazards associated with “Methyl 3,4-dihydronaphthalene-2-carboxylate” are not explicitly mentioned in the available resources .

properties

IUPAC Name

methyl 3,4-dihydronaphthalene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-14-12(13)11-7-6-9-4-2-3-5-10(9)8-11/h2-5,8H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMHWOYCAMVQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC=CC=C2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499903
Record name Methyl 3,4-dihydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3,4-dihydronaphthalene-2-carboxylate

CAS RN

51849-37-7
Record name Methyl 3,4-dihydronaphthalene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,4-dihydronaphthalene-2-carboxylate
Reactant of Route 2
Methyl 3,4-dihydronaphthalene-2-carboxylate
Reactant of Route 3
Methyl 3,4-dihydronaphthalene-2-carboxylate
Reactant of Route 4
Methyl 3,4-dihydronaphthalene-2-carboxylate
Reactant of Route 5
Methyl 3,4-dihydronaphthalene-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 3,4-dihydronaphthalene-2-carboxylate

Citations

For This Compound
4
Citations
JC Podestá, AD Ayala, AB Chopa… - Journal of organometallic …, 1989 - Elsevier
Free radical hydrostannation of methyl 3,4-dihydronaphthalene-1-car☐ylate (I), methyl 3,4-dihydronaphthalene-2-car☐ylate (III), and methyl 1,4-dihydronaphthalene-2-car☐ylate (V) with …
Number of citations: 17 www.sciencedirect.com
AI Markosyan, KK Hayrapetyan… - … Journal of Natural …, 2019 - search.ebscohost.com
The method of the synthesis of 2-substituted 5, 5-dimethyl-5, 6-dihydrobenzo [h] quinazolin-4 (3H)-ones starting from 1-amino-3, 3-dialkyl-3, 4-dihydronaphthalene-2-carbonitriles and 3-…
Number of citations: 0 search.ebscohost.com
YC Luo, H Ma, XQ Hu, PF Xu - The Journal of Organic Chemistry, 2017 - ACS Publications
On the basis of the Lewis acid-catalyzed Friedel–Crafts alkylation between 1-acyl-2-arylcyclopropanecarboxylate esters and electron-rich phenols, a Sc(OTf) 3 catalyzed cascade [4 + 2]-…
Number of citations: 30 pubs.acs.org
M Schmid, AS Grossmann, P Mayer, T Müller… - Tetrahedron, 2019 - Elsevier
We describe the evolution of a synthetic strategy for the construction of the marine polyketide salimabromide. Combining a bicyclo[3.1.0]hexan-2-one ring-expansion to build up a …
Number of citations: 11 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.